An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a comprehensive technical overview of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic sulfonyl chloride of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from closely related analogues, such as 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, to provide a scientifically grounded and predictive resource. The guide covers the compound's physicochemical properties, details a plausible synthetic route, explores its chemical reactivity, and discusses its potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of Pyrazole Sulfonyl Chlorides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns make it an attractive starting point for drug design. When functionalized with a sulfonyl chloride group, the resulting pyrazole sulfonyl chloride becomes a highly valuable and reactive intermediate.[2] These compounds serve as key building blocks for the synthesis of a wide array of sulfonamide derivatives, which are prominent in pharmaceuticals, including anti-inflammatory agents, anticancer therapies, and antibacterial drugs.[3][4] 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, as a member of this class, holds considerable potential for the development of novel chemical entities with diverse biological activities.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₆H₉ClN₂O₂S | [5] |
| Molecular Weight | 208.67 g/mol | [5] |
| Appearance | Likely a white to off-white or pale yellow solid | [7] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF, and reactive with water. | [8][9] |
| Stability | Should be stored in a dry, dark place at room temperature. Moisture-sensitive. | [10] |
Synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
A plausible synthetic route for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride can be adapted from established methods for analogous pyrazole-4-sulfonyl chlorides.[7] The synthesis would likely begin with the appropriately substituted pyrazole, 5-ethyl-1-methyl-1H-pyrazole, followed by a sulfonation reaction.
Experimental Protocol:
Step 1: Synthesis of 5-ethyl-1-methyl-1H-pyrazole This precursor can be synthesized through the condensation of a suitable diketone with methylhydrazine.
Step 2: Sulfonation of 5-ethyl-1-methyl-1H-pyrazole The pyrazole from Step 1 is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 4-position.
Materials and Reagents:
-
5-ethyl-1-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice-cold water
-
Sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 5-ethyl-1-methyl-1H-pyrazole in chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.
-
After the addition is complete, raise the temperature to 60°C and continue stirring for several hours.
-
Add thionyl chloride to the reaction mixture at 60°C and stir for an additional 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.
-
The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The primary reactivity of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[2] This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.[11]
The resulting pyrazole sulfonamides are of significant interest due to their diverse pharmacological activities.[12] This class of compounds has been investigated for:
-
Anticancer Activity: Pyrazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[3]
-
Anti-inflammatory Properties: The sulfonamide moiety is a key feature of COX-2 inhibitors, a major class of anti-inflammatory drugs.[3]
-
Antimicrobial Agents: Pyrazole-containing compounds have been explored for their antibacterial and antifungal properties.[1]
The specific substitution pattern of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting sulfonamide derivatives.
Safety and Handling
As with other sulfonyl chlorides, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The compound reacts with water, potentially releasing hydrochloric acid, and should be handled accordingly.
Conclusion
5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride represents a valuable, albeit not widely commercially available, building block for the synthesis of novel, biologically active molecules. Its utility stems from the combination of the privileged pyrazole scaffold and the reactive sulfonyl chloride handle. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and reactivity can be confidently extrapolated from its close chemical relatives. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar pyrazole sulfonyl chlorides in their synthetic and drug discovery endeavors.
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Supporting Information for "Discovery of Novel, Non-Covalent N‑Acylethanolamine Acid Amidase (NAAA) Inhibitors". Synthesis of sulfonyl chloride substrate precursors.
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Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26356.
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NextSDS. 5-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information.
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Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
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NextSDS. 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride — Chemical Substance Information.
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1899-1915.
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Ali, S., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 1264359.
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BenchChem. The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
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Manera, C., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42.
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ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
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Wang, G., et al. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 9, 755255.
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